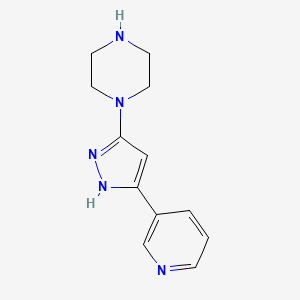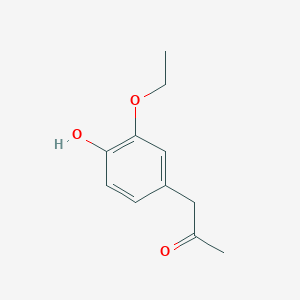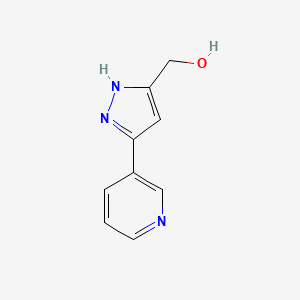
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol
Vue d'ensemble
Description
“(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular weight of 175.19 . It has the IUPAC name [5- (3-pyridinyl)-1H-pyrazol-3-yl]methanol .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol”, often involves the use of 3(5)-aminopyrazoles as precursors . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol” can be represented by the InChI code 1S/C9H9N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-5,13H,6H2,(H,11,12) . Pyrazoles, including this compound, are known to exhibit tautomerism, which may influence their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol” include a molecular weight of 175.19 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.
Applications De Recherche Scientifique
Supramolecular Architecture and Chemical Synthesis
Studies have shown that pyrazole and pyridine derivatives, including compounds similar to "(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol," exhibit unique chemical properties that allow for the formation of complex supramolecular architectures. For instance, Seredyuk et al. (2014) investigated bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate, revealing intricate hydrogen bonding and weak interactions that contribute to its three-dimensional supramolecular structure (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).
Coordination Chemistry and Metal Complexes
Another area of application is in coordination chemistry, where pyrazole and pyridine derivatives are used to synthesize metal complexes with potential catalytic and material applications. Gloria Sairem et al. (2012) synthesized η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes using ligands derived from 3-(2-pyridyl)pyrazole. These complexes were characterized for their structural and spectral properties, showcasing the versatility of such compounds in forming diverse metal-ligand arrangements (Sairem, Anna, Wang, Das, & Kollipara, 2012).
Photophysical Properties and Light-Induced Reactions
Research has also been conducted on the photophysical properties of pyrazole-pyridine derivatives, revealing insights into their behavior under light exposure. Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridines and their derivatives, uncovering three types of photoreactions including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These findings highlight the potential of such compounds in developing photoreactive materials (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Propriétés
IUPAC Name |
(3-pyridin-3-yl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-5,13H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQXYBGZACTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734930 | |
| Record name | [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Pyridin-3-yl)-1H-pyrazol-3-yl)methanol | |
CAS RN |
287494-03-5 | |
| Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287494-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Pyridin-3-yl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



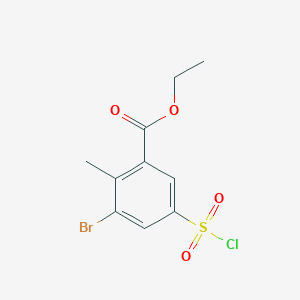
![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)
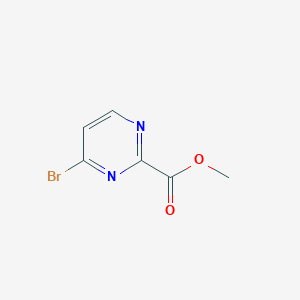
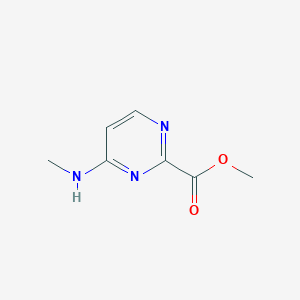
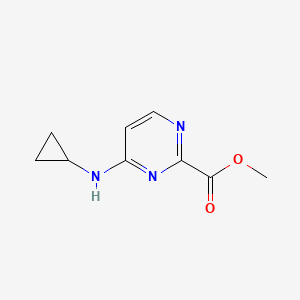
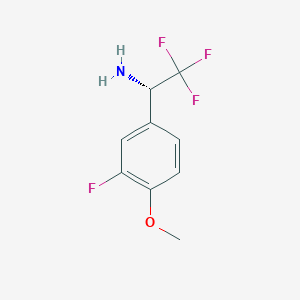

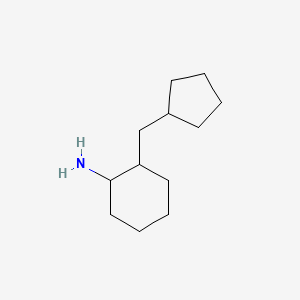
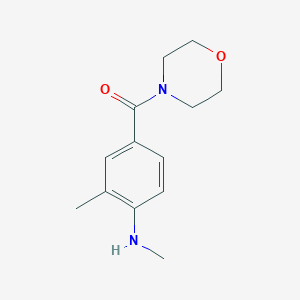
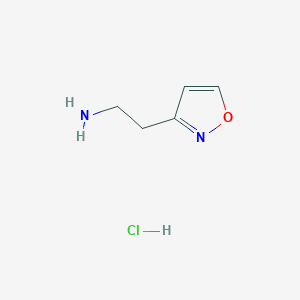
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)
